molecular formula C7H7ClFNO2S B2638342 5-Chloro-4-fluoro-2-methanesulfonylaniline CAS No. 1465676-51-0

5-Chloro-4-fluoro-2-methanesulfonylaniline

Cat. No.: B2638342
CAS No.: 1465676-51-0
M. Wt: 223.65
InChI Key: BXNNJHRMRGPBHM-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methanesulfonylaniline: is an organic compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 g/mol . It is characterized by the presence of chloro, fluoro, and methanesulfonyl groups attached to an aniline ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-methanesulfonylaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

    4-Chloro-3-fluoroaniline: Similar structure but lacks the methanesulfonyl group.

    5-Chloro-2-methanesulfonylaniline: Similar structure but lacks the fluoro group.

    4-Fluoro-2-methanesulfonylaniline: Similar structure but lacks the chloro group.

Uniqueness: 5-Chloro-4-fluoro-2-methanesulfonylaniline is unique due to the presence of both chloro and fluoro groups along with the methanesulfonyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

5-chloro-4-fluoro-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNNJHRMRGPBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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